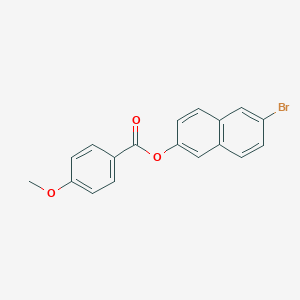

6-Bromo-2-naphthyl 4-methoxybenzoate

Description

6-Bromo-2-naphthyl 4-methoxybenzoate is an aromatic ester composed of a 6-bromo-substituted naphthalene moiety esterified with 4-methoxybenzoic acid. The bromine atom at position 6 of the naphthyl group and the methoxy group at position 4 of the benzoate ring likely influence its physicochemical properties, including solubility, thermal stability, and reactivity.

Properties

Molecular Formula |

C18H13BrO3 |

|---|---|

Molecular Weight |

357.2 g/mol |

IUPAC Name |

(6-bromonaphthalen-2-yl) 4-methoxybenzoate |

InChI |

InChI=1S/C18H13BrO3/c1-21-16-7-3-12(4-8-16)18(20)22-17-9-5-13-10-15(19)6-2-14(13)11-17/h2-11H,1H3 |

InChI Key |

RCZJIVVLDQIBBJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in the Benzoate Ester Family

Table 1: Key Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Features |

|---|---|---|---|---|

| 6-Bromo-2-naphthyl 4-methoxybenzoate* | C₁₈H₁₃BrO₃ | 357.20† | Br (naphthyl-6), OMe (benzoate-4) | Aromatic ester, bulky naphthyl group |

| Methyl 4-bromo-2-fluoro-6-methoxybenzoate | C₉H₇BrFO₃ | 263.07 | Br (benzoate-4), F (benzoate-2) | Smaller aromatic ester, halogenated |

| (2-Naphthyl)methanol | C₁₁H₁₀O | 158.20 | -OH (naphthyl-2) | Alcohol precursor for ester synthesis |

| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | -COOH, OMe (benzoate-4) | Carboxylic acid precursor |

*Inferred from analogs ; †Calculated based on 6-bromo-2-naphthyl benzoate with added methoxy group.

Key Observations :

- Steric and Electronic Effects: The bromine atom on the naphthyl group increases molecular weight and may reduce solubility in polar solvents compared to non-brominated analogs like (2-naphthyl)methanol .

- Substituent Position : The 4-methoxy group on the benzoate ring is a common feature in microbial metabolism studies, where it undergoes O-demethylation (e.g., in Arthrobacter spp.) .

Metabolic and Degradation Pathways

4-Methoxybenzoate derivatives are metabolized by bacteria via O-demethylation to form 4-hydroxybenzoate, which is further processed through protocatechuate pathways . However, the brominated naphthyl group may hinder microbial degradation due to steric and electronic effects, as seen in halogenated aromatic compounds .

Table 2: Metabolic Comparison with 4-Methoxybenzoate Derivatives

*Theoretical pathway inferred from .

Spectroscopic and Thermal Properties

Infrared Spectroscopy

- 4-Methoxybenzoate (Sodium Salt) : Shows carboxylate vibrations at 1543 cm⁻¹ (νas) and 1416 cm⁻¹ (νsym) .

- 6-Bromo-2-naphthyl 4-Methoxybenzoate : Expected ester carbonyl (C=O) stretch near 1700–1750 cm⁻¹, distinct from ionic carboxylate bands in metal complexes .

Thermal Behavior

- Metal 4-Methoxybenzoates : Decompose at elevated temperatures (e.g., Cu(II) 4-methoxybenzoate dehydrates at ~100°C and decomposes above 200°C ).

- 6-Bromo-2-naphthyl 4-Methoxybenzoate : Likely undergoes ester cleavage at high temperatures, releasing 4-methoxybenzoic acid and 6-bromo-2-naphthol, contrasting with the oxidative decomposition of metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.